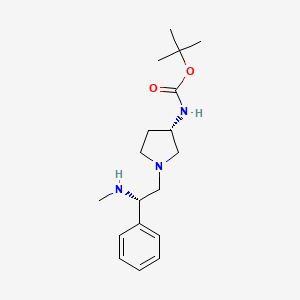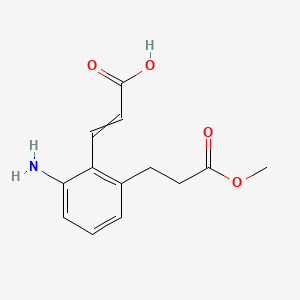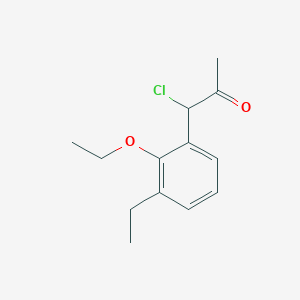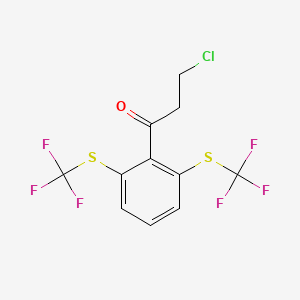
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organosulfur compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with 3-chloropropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process. The reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the propanone moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The trifluoromethylthio groups can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Alcohols from reduction reactions.
Applications De Recherche Scientifique
1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with target proteins, modulating their activity through covalent or non-covalent binding. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone
- 2,6-Bis(trifluoromethyl)benzoic acid
Comparison: 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of both trifluoromethylthio groups and a chloropropanone moiety. This combination imparts distinct reactivity and physicochemical properties compared to similar compounds. For instance, (2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone lacks the chloropropanone moiety, resulting in different reactivity patterns and applications. Similarly, 2,6-Bis(trifluoromethyl)benzoic acid, while sharing the trifluoromethyl groups, has a carboxylic acid functional group, leading to different chemical behavior and uses.
Propriétés
Formule moléculaire |
C11H7ClF6OS2 |
|---|---|
Poids moléculaire |
368.7 g/mol |
Nom IUPAC |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-4-6(19)9-7(20-10(13,14)15)2-1-3-8(9)21-11(16,17)18/h1-3H,4-5H2 |
Clé InChI |
GSXVORZHQDQMOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)SC(F)(F)F)C(=O)CCCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








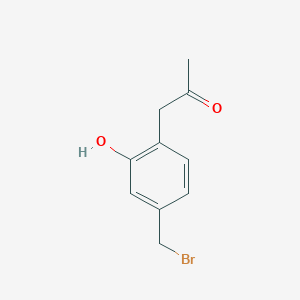
![(E)-3-(2-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14049974.png)
![1,1-Difluorospiro[2.3]hexane-5-carbonitrile](/img/structure/B14049976.png)
